molecular formula C9H12O2 B8412274 3-Oxo-1-cyclohexene propanal

3-Oxo-1-cyclohexene propanal

Cat. No.: B8412274
M. Wt: 152.19 g/mol
InChI Key: AOQWHHBZWLWDGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Oxo-1-cyclohexene propanal is a chemical compound offered for research and development purposes. This molecule features a cyclohexene ring substituted with a ketone (oxo) group and a propanal side chain, making it a versatile intermediate for organic synthesis. Researchers are investigating its potential in various fields, including the development of novel fragrance ingredients. Structural analogues of this compound are known to impart valuable olfactory properties, such as floral and muguet (lily of the valley) notes, and are subjects of patents in perfumery . As a gamma-keto aldehyde, it may also serve as a precursor for synthesizing more complex structures or for studying catalytic oxidation processes relevant to producing industrial chemicals like adipic acid . This product is intended for research use only in a laboratory setting and is not for diagnostic, therapeutic, or any personal use. Prior to handling, please consult the relevant safety data sheets and literature to understand its specific properties and hazards.

Properties

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

3-(3-oxocyclohexen-1-yl)propanal

InChI

InChI=1S/C9H12O2/c10-6-2-4-8-3-1-5-9(11)7-8/h6-7H,1-5H2

InChI Key

AOQWHHBZWLWDGE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC(=O)C1)CCC=O

Origin of Product

United States

Preparation Methods

Reaction Conditions and Yield Optimization

  • Temperature Gradients : A two-stage circulation reactor system minimizes side reactions. Initial cyclization at 120°C achieves 77.6% conversion, while a secondary reactor at 150°C elevates purity to 93.6%.

  • Solvent-Free Operation : Technical-grade acrolein (3% water content) and butadiene are directly fed into reactors, leveraging the exothermic nature of the reaction for energy efficiency.

  • Residence Time : A 1:25 ratio of fresh feed to recirculated mixture in circulation reactors ensures sufficient contact time while mitigating polymerization.

Scalability and Industrial Adaptations

  • Continuous Flow Systems : Tubular reactors with recirculation loops (e.g., 2.9 L primary reactor + 1.1 L secondary reactor) enable large-scale production, achieving 95.9% yield at 96.9% conversion.

  • Byproduct Management : Distillation under reduced pressure (100–150 Pa) isolates the target aldehyde while limiting polymer formation to ≤2.3%.

Comparative Analysis of Synthetic Routes

Method Starting Materials Conditions Yield Purity Scalability
Diels-AlderAcrolein, butadiene120–150°C, 25 bar, continuous95.9%93.6%Industrial
CyclizationDicarboxylate esters135–145°C, DMAc, K⁺/i-PrO⁻82.4%98.5%Pilot-scale
Oxidative Functionalization*3-Cyclohexene-1-carboxaldehydeTEMPO/NaOCl, 0–25°CLab-scale

*Theoretical pathway based on analogous oxidation reactions.

Challenges in Purification and Stabilization

Distillation Under Reduced Pressure

  • Fractionation : Boiling points of cyclohexene derivatives (e.g., 85–94°C at 100–150 Pa) necessitate precise temperature control to isolate this compound from dimers.

  • Thermal Sensitivity : Decomposition above 170°C mandates short residence times in evaporators.

Stabilization Against Polymerization

  • Inhibitors : Hydroquinone (0.3%) in acrolein feed suppresses radical-initiated polymerization during Diels-Alder reactions.

  • Inert Atmospheres : Nitrogen sparging in cyclization reactors prevents oxidation of sensitive intermediates .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Oxo-1-cyclohexene propanal can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This compound can be reduced to form the corresponding alcohol or alkane derivatives. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where the 3-oxopropyl group can be replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous solution.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated derivatives or other substituted compounds.

Scientific Research Applications

Chemistry: 3-Oxo-1-cyclohexene propanal is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.

Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting biological activities, making it a valuable tool for drug discovery and development.

Medicine: The compound and its derivatives may have potential therapeutic applications. Research is ongoing to explore its use in the development of new pharmaceuticals.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Oxo-1-cyclohexene propanal involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-oxo-1-cyclohexene propanal with structurally or functionally related compounds, focusing on reactivity, catalytic behavior, and atmospheric properties.

Cyclohexanone Derivatives

  • Cyclohexanone (C₆H₁₀O): A simple cyclic ketone lacking the aldehyde group. It is widely used in nylon production.
  • 3-Oxo-1-cyclohexene carboxylic acid : Features a carboxylic acid group instead of propanal. This substitution increases acidity (pKa ~4-5) and reduces volatility compared to the aldehyde-containing analog .

Propanal and Acetone

  • Propanal (CH₃CH₂CHO) : A linear aldehyde with high atmospheric reactivity. Studies show propanal exhibits slower atmospheric variability compared to acetone, likely due to differences in oxidation pathways and emission sources (e.g., lab exhausts for acetone vs. biogenic sources for propanal) .
  • Its atmospheric lifetime is shorter than propanal’s, with rapid spikes linked to localized emissions. The absence of an aldehyde group limits its ability to form Schiff bases or participate in aldol condensations, which are feasible for this compound .

Oxygenated Compounds on Catalytic Surfaces

Research on methylpropanoate-derived oxygenated compounds (e.g., propanal, propanol, propanoic acid) adsorbed on NiMoS catalysts reveals distinct behaviors:

  • Propanal: Chemisorbs via a di-sigma bonding mode, forming C–Ni and O–Mo bonds due to the aldehyde’s dual binding capability. This specificity is absent in propanol or propanoic acid, which interact weakly through oxygen lone pairs .
  • This compound : While direct data is unavailable, its aldehyde group likely enables similar di-sigma adsorption on metal surfaces, while the cyclohexene ketone may enhance steric effects or electronic modulation compared to linear propanal.

Data Tables

Table 1: Key Properties of Selected Compounds

Compound Functional Groups Boiling Point (°C) Atmospheric Lifetime Catalytic Adsorption Mode
This compound Aldehyde, cyclic ketone ~180–200 (est.) Moderate (inferred) Di-sigma (C–Ni, O–Mo)
Propanal Aldehyde 48–50 Hours to days Di-sigma
Acetone Ketone 56 Days N/A
Cyclohexanone Cyclic ketone 155 Weeks Monodentate (O–Mo)

Table 2: Reactivity Comparison

Reaction Type This compound Propanal Cyclohexanone
Aldol Condensation High (aldehyde + ketone) High None
Oxidation Moderate (aldehyde priority) High Low
Cycloaddition (Diels-Alder) High (α,β-unsaturation) None None

Research Findings and Implications

  • Atmospheric Behavior : Propanal’s slower variability compared to acetone suggests that this compound may have intermediate atmospheric persistence, influenced by both its aldehyde and cyclic ketone groups.
  • Catalytic Applications : The compound’s aldehyde group could enable selective adsorption on NiMoS catalysts, akin to propanal’s di-sigma bonding, while the cyclohexene ring may stabilize transition states in hydrogenation or dehydrogenation reactions .
  • Synthetic Utility: Its dual functional groups make it a candidate for synthesizing heterocycles (e.g., via aldol reactions) or polymer precursors, contrasting with simpler analogs like cyclohexanone.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-Oxo-1-cyclohexene propanal to improve yield and purity?

  • Methodology : Utilize kinetic studies to identify rate-limiting steps in synthesis. For example, monitor oxidation reactions (e.g., phenylcyclohexene oxidation in methanol ) to optimize temperature, solvent polarity, and catalyst loading. Employ microreactor systems to enhance reaction control and productivity . Ensure reagents are precisely characterized (e.g., manufacturer, product number) to minimize variability .

Q. What analytical techniques are most effective for characterizing this compound’s structure and confirming its identity?

  • Methodology : Combine spectral methods (NMR, IR) with X-ray crystallography for unambiguous structural confirmation. Cross-reference CAS registry data (e.g., CAS 22858-74-8 for 3-cyclohex-3-en-1-ylpropanal ) and IUPAC nomenclature rules (e.g., "oxo-" prefix usage in polyfunctional compounds ). Validate purity via HPLC or GC-MS, adhering to standardized protocols for equipment calibration .

Advanced Research Questions

Q. How can computational methods be applied to predict the reactivity or stability of this compound in different solvents?

  • Methodology : Use density functional theory (DFT) or molecular dynamics simulations to model solvent interactions. Reference studies on similar cyclohexene derivatives (e.g., 4-chloro-1-phenyl-1-cyclohexene conversion kinetics ) to parameterize computational models. Validate predictions with experimental stability assays under controlled conditions (e.g., controlled humidity, inert atmospheres) .

Q. What strategies are recommended for resolving contradictions in kinetic data obtained during studies of this compound’s reactions?

  • Methodology : Conduct reproducibility checks using identical equipment specifications (e.g., water bath settings, probe configurations ). Apply statistical tools (e.g., ANOVA) to assess variability. Cross-validate data with alternative methods, such as calorimetry or isotopic labeling, to confirm reaction pathways. Consult literature on enzyme engineering for insights into catalytic biases that may explain discrepancies .

Q. How can researchers design experiments to investigate the role of this compound in multi-step organic syntheses?

  • Methodology : Use fractional factorial design to isolate variables (e.g., temperature, stoichiometry) influencing intermediate formation . Monitor reaction progress via in-situ spectroscopic techniques. Compare results with structurally analogous compounds (e.g., 1-Methyl-3-(3-oxocyclohex-1-enyl)-azepan-2-one synthesis ) to identify trends in regioselectivity or steric effects.

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